2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
The compound “2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a benzo[b][1,4]thiazepin ring, which is a type of heterocyclic compound. This ring is substituted with various groups including a 3,4,5-trimethoxyphenyl group, a 4-oxo group, and a N-(3-(trifluoromethyl)phenyl)acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 3,4,5-trimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The 4-oxo group might be introduced through a formylation reaction or a similar process . The N-(3-(trifluoromethyl)phenyl)acetamide group could potentially be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b][1,4]thiazepin ring would likely be planar, while the other groups could add significant steric bulk .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings and polar functional groups could make it relatively high in molecular weight and potentially quite polar .Future Directions
Properties
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N2O5S/c1-35-20-11-16(12-21(36-2)26(20)37-3)23-14-25(34)32(19-9-4-5-10-22(19)38-23)15-24(33)31-18-8-6-7-17(13-18)27(28,29)30/h4-13,23H,14-15H2,1-3H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXINGKWURGLFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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